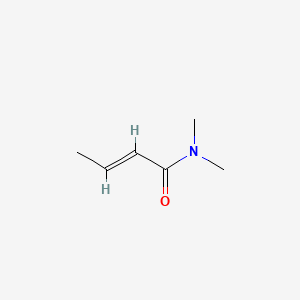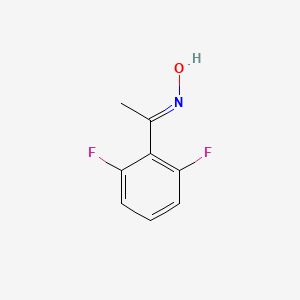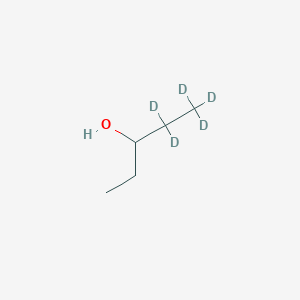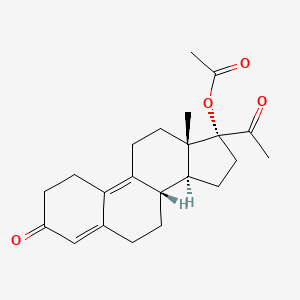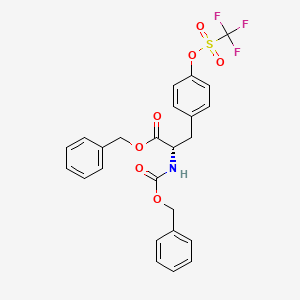
(S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate often involves multiple steps, including protection and deprotection of functional groups, activation of intermediates, and coupling reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized through methods involving trifluoromethanesulfonic anhydride or triflates as activating agents or intermediates in the synthesis of glycosides and other complex molecules (Crich & Smith, 2000).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These techniques allow for the determination of the molecular geometry, the state of functional groups, and the stereochemistry of the molecule. Although specific studies on the molecular structure analysis of this compound are not available, general principles of structure determination apply to this compound as well.
Chemical Reactions and Properties
The chemical properties of this compound are influenced by the presence of functional groups such as the benzyloxy carbonyl group, amino group, and the trifluoromethanesulfonate moiety. These groups can participate in various chemical reactions, including nucleophilic substitutions, eliminations, and additions. The trifluoromethanesulfonate group, in particular, is known for its role in activating substrates for nucleophilic attack and can be involved in the synthesis of glycosides and other coupling reactions (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystallinity of this compound depend on its molecular structure. The presence of polar functional groups and the overall molecular geometry affect these properties significantly. While specific data on this compound are not provided, compounds with similar structural features exhibit varied solubility in organic solvents and water, influenced by the hydrophobic and hydrophilic balance within the molecule.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards acids, bases, nucleophiles, and electrophiles, are shaped by its functional groups. The compound's behavior in chemical reactions, including stability under different conditions and reactivity profiles, would be critical for its applications in synthetic chemistry. The trifluoromethanesulfonate group, for instance, is known for its excellent leaving group ability, facilitating various substitution reactions (Crich & Smith, 2000).
Propriétés
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJKKOIYOSXFZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)
